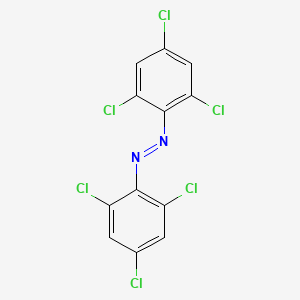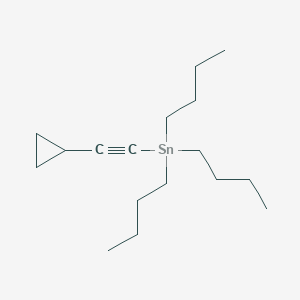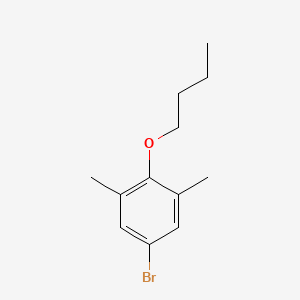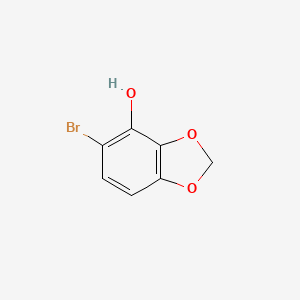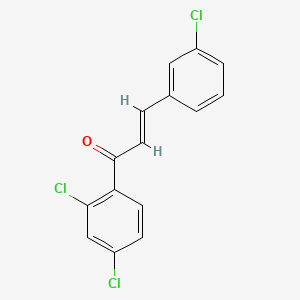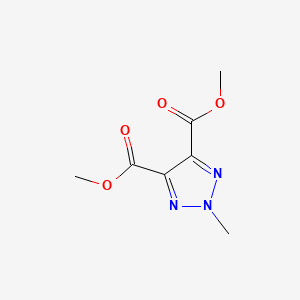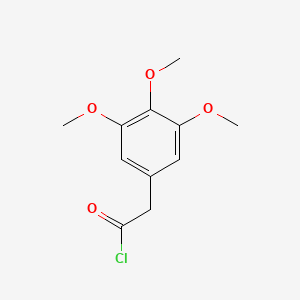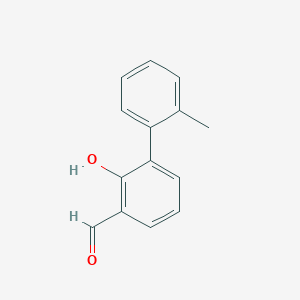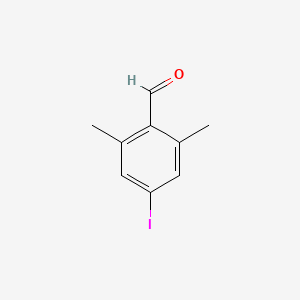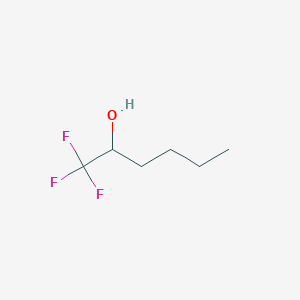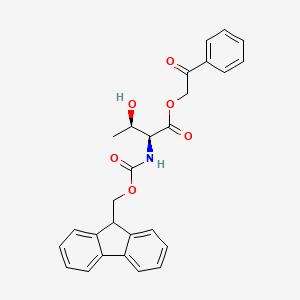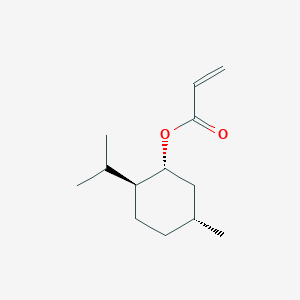
l-Menthyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Menthyl acrylate is an organic compound known for its colorless to yellowish appearance and mint-like aroma. It is an ester formed from menthol and acrylic acid. This compound is commonly used in the fragrance industry, particularly in perfumes and cosmetics, due to its cooling and refreshing effect. It is also utilized in the synthesis of specific polymeric materials .
Wirkmechanismus
Biochemical Pathways
One of the metabolic pathways of alkyl acrylates, such as L-Menthyl Acrylate, is conjugation with glutathione . This pathway is significant as it helps in the detoxification of the acrylate compounds.
Pharmacokinetics
The metabolic pathway involving glutathione suggests that the compound may be metabolized in the body .
Vorbereitungsmethoden
L-Menthyl acrylate is typically synthesized by reacting menthol with acrylic acid. The process involves adding an acid catalyst to the reaction solvent, followed by the addition of menthol and acrylic acid in an appropriate ratio. The reaction mixture is then heated until the reaction is complete . Industrial production methods often involve similar procedures but on a larger scale, ensuring the efficient production of the compound.
Analyse Chemischer Reaktionen
L-Menthyl acrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions. Common reagents used in these reactions include free radical initiators like 2,2′-azobisisobutyronitrile (AIBN) for polymerization . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, polymerization of this compound can result in the formation of homopolymers or copolymers with distinct properties .
Wissenschaftliche Forschungsanwendungen
L-Menthyl acrylate has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of functional polymers. In biology and medicine, it is explored for its potential in drug delivery systems and biomedical materials due to its biocompatibility and unique properties . In the industry, it is used in the production of adhesives, coatings, and other polymeric materials .
Vergleich Mit ähnlichen Verbindungen
L-Menthyl acrylate can be compared with other similar compounds such as menthyl methacrylate, citronellyl methacrylate, and isobornyl methacrylate. These compounds share similar structures and properties but differ in their specific applications and reactivity. For instance, menthyl methacrylate is often used in pressure-sensitive adhesives, while citronellyl methacrylate is explored for its renewable nature and potential in green chemistry . The uniqueness of this compound lies in its mint-like aroma and its specific use in the fragrance industry .
Eigenschaften
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBRSZAYOKVFRH-GRYCIOLGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
